molecular formula C22H21F3N4O3 B11488764 N-[4-(morpholin-4-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

N-[4-(morpholin-4-ylmethyl)benzyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11488764
M. Wt: 446.4 g/mol
InChI Key: FWPGEGYJVJZEQR-UHFFFAOYSA-N
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Description

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a trifluoromethyl group, and an oxadiazole ring, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the Morpholine Derivative: The reaction between morpholine and a suitable benzyl halide under basic conditions to form the morpholine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Oxadiazole Ring Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Final Coupling Reaction: The final step involves coupling the morpholine derivative with the oxadiazole intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: A compound with similar functional groups but different structural properties.

    2-Hydroxy-2-methylpropiophenone: Another compound with a similar functional group but different reactivity and applications.

Uniqueness

N-({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}METHYL)-3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a morpholine ring, trifluoromethyl group, and oxadiazole ring, which confer distinct chemical and biological properties not found in the similar compounds mentioned above.

Properties

Molecular Formula

C22H21F3N4O3

Molecular Weight

446.4 g/mol

IUPAC Name

N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C22H21F3N4O3/c23-22(24,25)18-7-5-17(6-8-18)19-27-21(32-28-19)20(30)26-13-15-1-3-16(4-2-15)14-29-9-11-31-12-10-29/h1-8H,9-14H2,(H,26,30)

InChI Key

FWPGEGYJVJZEQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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